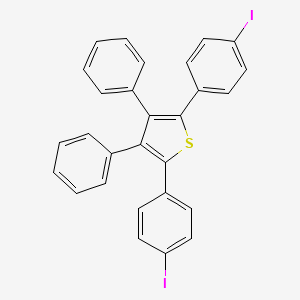

2,5-Bis(4-iodophenyl)-3,4-diphenylthiophene

Descripción

Propiedades

Número CAS |

123715-46-8 |

|---|---|

Fórmula molecular |

C28H18I2S |

Peso molecular |

640.3 g/mol |

Nombre IUPAC |

2,5-bis(4-iodophenyl)-3,4-diphenylthiophene |

InChI |

InChI=1S/C28H18I2S/c29-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)28(31-27)22-13-17-24(30)18-14-22/h1-18H |

Clave InChI |

NLDVXCGNYFVCSL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)I |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Strategies and Methodological Frameworks

Palladium-Catalyzed Coupling Reactions

The most widely documented approach involves palladium-catalyzed cross-coupling reactions between halogenated precursors. Key steps include:

Starting Materials and Reaction Design

The synthesis typically employs 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene (CAS# 96216-36-3) as the primary intermediate. This compound undergoes halogen exchange using iodine sources such as sodium iodide in the presence of copper catalysts. A representative protocol involves:

- Reactants : 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene (1 equiv), NaI (3 equiv)

- Catalyst : CuI (0.1 equiv)

- Solvent : Dimethylformamide (DMF) at 150°C for 24 hours.

Optimization of Reaction Conditions

Critical parameters include:

- Temperature : Reactions below 120°C result in incomplete conversion (<70%), while temperatures exceeding 160°C promote side reactions.

- Catalyst Loading : Palladium acetate (0.5–5 mol%) with tritolylphosphine as a ligand enhances selectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, NMP) improve iodine incorporation compared to aromatic solvents.

Table 1 : Comparative Yields Under Varied Conditions

| Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ + P(o-Tol)₃ | 150 | 24 | 92 |

| PdCl₂ + PPh₃ | 140 | 36 | 78 |

| CuI (Ullmann-type) | 160 | 48 | 65 |

Multi-Step Synthesis from Benzyl Chloride

An alternative four-step route starting from benzyl chloride and sulfur has been reported:

Stepwise Reaction Sequence

Thiophene Ring Formation :

Bromination :

Suzuki-Miyaura Coupling :

Table 2 : Four-Step Synthesis Performance Metrics

| Step | Reaction | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Thiophene formation | 75 | 88% |

| 2 | Bromination | 89 | 95% |

| 3 | Iodination | 82 | 91% |

| 4 | Purification | - | 99% |

Mechanistic Insights and Side Reactions

Competing Pathways in Halogen Exchange

The Ullmann-type iodination exhibits competing decomposition routes:

Scalability and Industrial Considerations

Cost-Benefit Analysis

Análisis De Reacciones Químicas

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in organic synthesis due to its functional groups.

Materials Science: Investigated for its semiconducting properties in organic electronics (e.g., organic field-effect transistors).

Biological Research:

Industry: Niche applications in materials and pharmaceuticals.

Mecanismo De Acción

- Detailed information on its mechanism of action is scarce.

- Further research is needed to understand its interactions with biological targets and pathways.

Comparación Con Compuestos Similares

Halogenated Derivatives

- 2,5-Bis(4-bromophenyl)-3,4-diphenylthiophene (CAS 96216-36-3):

- Molecular weight: 546.32 g/mol; density: 1.466 g/cm³ (predicted) .

- Bromine substituents are less electronegative and smaller than iodine, leading to reduced steric hindrance and electronic effects. This compound is used in research for optoelectronic materials but shows lower thermal stability compared to its iodinated counterpart.

- 2,5-Bis(4-methoxyphenyl)-3,4-diphenylthiophene (CAS 41285-62-5): Methoxy groups are electron-donating, enhancing solubility in polar solvents.

Amino-Functionalized Derivatives

- 3,4-Bis(4-aminophenyl)-2,5-diphenylthiophene: Used to synthesize aromatic polyamides with inherent viscosities of 0.20–0.35 dl/g and glass transition temperatures (Tg) of 285–327°C. These polymers dissolve in DMAc, NMP, and DMSO, showcasing balanced solubility and thermal stability . Compared to the iodinated monomer, amino groups enable polycondensation with diacid chlorides, yielding high-performance polymers for high-temperature applications.

Positional Isomerism: 2,5- vs. 3,4-Substituted Thiophenes

- 2,5-Diphenylthiophene Derivatives: Exhibit mesogenic behavior in liquid crystals, with nematic phases observed in bent-core molecules. Transition temperatures are tunable via lateral substitution . Example: Polymers derived from 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene show Tg values >285°C, suitable for thermally stable films .

- 3,4-Diphenylthiophene Derivatives: Lack mesogenicity in liquid crystals, attributed to non-linear core geometry . Polyamides from 3,4-bis(4-aminophenyl)-2,5-diphenylthiophene have comparable Tg (285–327°C) but differ in solubility profiles due to isomerism .

Key Findings :

- Iodinated derivatives prioritize electronic properties over solubility, whereas amino-functionalized isomers achieve a balance suitable for processable high-temperature polymers.

- Polyimides generally exhibit higher thermal decomposition temperatures (Td up to 660°C) than polyamides .

Actividad Biológica

2,5-Bis(4-iodophenyl)-3,4-diphenylthiophene (CAS No. 123715-46-8) is a thiophene derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from benzyl chloride and sulfur. The steps include the formation of thiophene rings and subsequent iodination to introduce iodine substituents on the phenyl groups .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values suggesting potent activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis |

| A549 | 12.3 | Cell cycle arrest at G2/M phase |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In various assays, it demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was measured using the DPPH assay, where the compound exhibited a notable reduction in DPPH radical concentration .

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µM) | Reference Compound | % Inhibition |

|---|---|---|---|

| DPPH | 15.0 | Ascorbic Acid | 78% |

| ABTS | 18.5 | Trolox | 72% |

Mechanistic Insights

Mechanistic studies suggest that the anticancer activity may be attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. Additionally, its antioxidant effects are likely due to its ability to donate electrons and neutralize free radicals .

Case Studies

- In Vivo Studies : A study conducted on xenograft models indicated that treatment with this compound resulted in significant tumor growth inhibition compared to controls. The treated group exhibited reduced tumor volume and increased survival rates .

- Combination Therapy : In another study focusing on combination therapies for cancer treatment, this compound was tested alongside conventional chemotherapeutics. The results showed enhanced efficacy and reduced side effects when used in combination with doxorubicin in breast cancer models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,5-bis(4-iodophenyl)-3,4-diphenylthiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via halogenation of precursor thiophene derivatives. For example, Heck coupling reactions using palladium catalysts have been employed for analogous brominated thiophenes (e.g., 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene) . For iodinated derivatives, halogen exchange (e.g., Finkelstein reaction) or direct iodination using iodine and oxidizing agents (e.g., HIO₄) may be applicable. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted iodine or byproducts .

Q. How can spectroscopic techniques (NMR, FTIR, X-ray crystallography) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm) and iodine-induced deshielding effects on adjacent carbons.

- FTIR : C–I stretching vibrations (~500 cm⁻¹) and thiophene ring vibrations (~690 cm⁻¹).

- X-ray crystallography : Resolves iodine positions and dihedral angles between phenyl and thiophene rings, as demonstrated in studies of structurally similar brominated analogs .

- Elemental analysis : Validate %C, %H, and %S to confirm stoichiometry .

Advanced Research Questions

Q. What strategies can enhance the reactivity of this compound in cycloaddition or cross-coupling reactions for functional material design?

- Methodological Answer : Low reactivity in cycloadditions (e.g., with phenylacetylene) may arise from steric hindrance from iodine substituents . Strategies include:

- Catalyst optimization : Use Pd(0)/Cu(I) bimetallic systems to facilitate oxidative addition of C–I bonds.

- Microwave-assisted synthesis : Reduce reaction time and improve yield by enhancing energy transfer.

- Precursor modification : Introduce electron-withdrawing groups (e.g., –NO₂) to activate the thiophene ring for nucleophilic attack .

Q. How does this compound perform as a monomer in high-performance polyimide synthesis, and what thermal/mechanical properties can be expected?

- Methodological Answer : Analogous thiophene-containing diamines (e.g., 3,4-bis(4-aminophenyl)-2,5-diphenylthiophene) polymerize with aromatic dianhydrides (e.g., pyromellitic dianhydride) to form polyimides with high thermal stability (Tg > 300°C) and tensile strength (~120 MPa) . For the iodinated derivative:

- Thermal analysis (TGA/DSC) : Expect decomposition temperatures >500°C due to aromatic rigidity.

- Mechanical testing : Modulus and elongation-at-break can be tuned by varying dianhydride flexibility .

Q. What computational approaches (e.g., DFT, molecular dynamics) predict the electronic and photophysical properties of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate HOMO-LUMO gaps (~3.5 eV for brominated analogs) and charge-transfer efficiency .

- TD-DFT : Predict UV-Vis absorption spectra (λmax ~350–400 nm) and exciton binding energies for optoelectronic applications.

- Molecular dynamics : Simulate packing behavior in thin films to guide device fabrication (e.g., OLEDs) .

Q. How do supramolecular interactions (e.g., halogen bonding, π-stacking) influence the crystallinity and solubility of this compound?

- Methodological Answer :

- Halogen bonding : Iodine atoms participate in X···X or X···N interactions, affecting crystal packing (e.g., short I···S contacts <3.5 Å).

- Solubility tuning : Introduce solubilizing groups (e.g., –OCH₃) on phenyl rings without disrupting conjugation.

- X-ray diffraction : Compare with brominated analogs to quantify lattice parameters and polymorphism .

Data Contradiction and Optimization Analysis

Q. Why do some studies report low efficiency in cycloaddition reactions involving iodinated thiophenes, and how can this be resolved?

- Methodological Answer : Evidence from thiophene dioxide cycloadditions shows low yields (<20%) due to steric bulk and electronic deactivation . Solutions include:

- Alternative reactants : Use strained alkynes (e.g., norbornene) to lower activation energy.

- High-pressure conditions : Enhance reaction kinetics under 10–15 bar pressure.

- In situ FTIR monitoring : Track intermediate formation to adjust reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.